![molecular formula C10H16O3 B1203135 (3R)-3-isopropenyl-6-oxoheptanoic acid](/img/structure/B1203135.png)
(3R)-3-isopropenyl-6-oxoheptanoic acid
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Overview
Description
(3R)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3R)-configuration. It derives from a (4R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3R)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3S)-3-isopropenyl-6-oxoheptanoic acid.
Scientific Research Applications
Atmospheric Oxidation Studies
(3R)-3-isopropenyl-6-oxoheptanoic acid (LA) plays a significant role in atmospheric chemistry. A study by Witkowski et al. (2018) investigated the kinetics and mechanisms of LA's oxidation by hydroxyl radicals and ozone in aqueous phases. This research is vital for understanding LA's behavior in atmospheric conditions, such as in clouds and fogs. It was found that the oxidation of LA produces keto-limononic acid and other low-volatility products, highlighting its potential impact on atmospheric composition and air quality (Witkowski, Jurdana, & Gierczak, 2018).
Biotransformation in Fragrance Compounds
LA has been identified as a product of biotransformation processes in fragrance compound synthesis. Pinheiro and Marsaioli (2007) demonstrated that Trichosporum cutaneum CCT 1903 whole cells could biotransform various fragrance compounds, including LA. This research shows the potential of LA in the development of new fragrance materials through biotechnological methods (Pinheiro & Marsaioli, 2007).
Chemical Synthesis and Analysis
Kanawati et al. (2007) focused on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid, closely related to LA. Their study provides insights into the chemical behavior and potential applications of LA in analytical chemistry, especially in understanding fragmentation pathways and molecular structure (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).
Plant Biochemistry
In the field of plant biochemistry, LA has been identified in the study of phytohormones and phytotoxins. Schmelz et al. (2003) developed a GC-MS-based metabolic profiling approach for simultaneous analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. The presence of LA in such studies indicates its role in plant metabolism and stress responses (Schmelz et al., 2003).
properties
Product Name |
(3R)-3-isopropenyl-6-oxoheptanoic acid |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
NJOIWWRMLFSDTM-SECBINFHSA-N |
Isomeric SMILES |
CC(=C)[C@H](CCC(=O)C)CC(=O)O |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
Canonical SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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